Cas no 1000342-57-3 (4-Bromo-3-chloro-6-cyano (1h)indazole)

4-Bromo-3-chloro-6-cyano (1H)-indazole is a halogenated and nitrile-substituted indazole derivative with significant utility in pharmaceutical and agrochemical research. Its unique structure, featuring bromo and chloro substituents alongside a cyano group, makes it a versatile intermediate for synthesizing biologically active compounds. The compound's reactivity allows for further functionalization, enabling the development of novel heterocyclic frameworks. Its stability under standard conditions ensures reliable handling in synthetic applications. Researchers value this indazole derivative for its potential in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents. The presence of multiple electrophilic sites also facilitates cross-coupling reactions, broadening its applicability in organic synthesis.
4-Bromo-3-chloro-6-cyano (1h)indazole structure
1000342-57-3 structure
Product Name:4-Bromo-3-chloro-6-cyano (1h)indazole
CAS No:1000342-57-3
MF:C8H3BrClN3
MW:256.486519098282
CID:1089628
PubChem ID:24729401
Update Time:2025-08-02

4-Bromo-3-chloro-6-cyano (1h)indazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3-chloro-1H-indazole-6-carbonitrile
    • 4-bromo-3-chloro-2H-indazole-6-carbonitrile
    • 4-BROMO-3-CHLORO-6-CYANO (1H)INDAZOLE
    • 1000342-57-3
    • 1h-indazole-6-carbonitrile,4-bromo-3-chloro-
    • DTXSID60646746
    • DB-205835
    • AKOS022173073
    • 4-Bromo-3-chloro-6-cyano(1h)indazole
    • 4-Bromo-3-chloro-6-cyano (1h)indazole
    • Inchi: 1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13)
    • InChI Key: LNMNHKJZCMENNS-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C#N)=CC2C1=C(NN=2)Cl

Computed Properties

  • Exact Mass: 254.91989g/mol
  • Monoisotopic Mass: 254.91989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52.5Ų

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Additional information on 4-Bromo-3-chloro-6-cyano (1h)indazole

4-Bromo-3-chloro-6-cyano (1H)indazole: A Comprehensive Overview

4-Bromo-3-chloro-6-cyano (1H)indazole (CAS No. 1000342-57-3) is a versatile and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique substituted indazole structure, holds potential for various applications, including the development of novel therapeutic agents and as a building block in organic synthesis.

The molecular formula of 4-Bromo-3-chloro-6-cyano (1H)indazole is C9H5BrClN3, and its molecular weight is 257.51 g/mol. The compound features a bromine atom at the 4-position, a chlorine atom at the 3-position, and a cyano group at the 6-position of the indazole ring. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable compound for further investigation.

In recent years, the study of indazoles has expanded significantly due to their diverse biological activities. Indazoles have been shown to exhibit anti-inflammatory, antiviral, and anticancer properties, among others. The presence of multiple substituents in 4-Bromo-3-chloro-6-cyano (1H)indazole further enhances its potential for modulating biological pathways and interacting with specific targets.

A notable area of research involving 4-Bromo-3-chloro-6-cyano (1H)indazole is its application in the development of anticancer drugs. Studies have demonstrated that indazoles with similar substitutions can inhibit key enzymes involved in cancer progression, such as kinases and proteases. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted the potential of 4-Bromo-3-chloro-6-cyano (1H)indazole-derived compounds to selectively target and inhibit cancer cell growth without affecting normal cells.

Beyond cancer research, 4-Bromo-3-chloro-6-cyano (1H)indazole has also shown promise in the treatment of neurodegenerative diseases. Indazoles have been reported to possess neuroprotective properties by modulating oxidative stress and inflammation. A study published in the European Journal of Medicinal Chemistry explored the ability of 4-Bromo-3-chloro-6-cyano (1H)indazole-based derivatives to protect neurons from oxidative damage and promote neurogenesis.

The synthetic accessibility of 4-Bromo-3-chloro-6-cyano (1H)indazole is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound, allowing for large-scale synthesis and structural modifications. One such method involves the reaction of 3-bromoindazole with cyanogen bromide followed by substitution with chlorine. These synthetic strategies provide researchers with the flexibility to create a wide range of derivatives with tailored properties.

In addition to its direct applications in drug discovery, 4-Bromo-3-chloro-6-cyano (1H)indazole serves as an important intermediate in organic synthesis. Its reactivity and stability make it suitable for use in various chemical reactions, including coupling reactions and cyclizations. This versatility has led to its use in the synthesis of complex molecules with diverse biological activities.

The safety profile of 4-Bromo-3-chloro-6-cyano (1H)indazole is an important consideration for its practical applications. Toxicological studies have shown that this compound exhibits low toxicity when used within appropriate concentrations. However, as with any chemical compound, proper handling and storage practices should be followed to ensure safety.

In conclusion, 4-Bromo-3-chloro-6-cyano (1H)indazole (CAS No. 1000342-57-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and insights into its mechanisms of action, further solidifying its importance in the scientific community.

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